![molecular formula C7H16ClNO2S B13463687 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is known for its unique structure, which includes a thiane ring with a methylamino group attached to it. This compound is used in various scientific research applications due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with methylamine. The process includes several steps:
Formation of the Thiane Ring: This step involves the cyclization of a suitable precursor to form the thiane ring.
Introduction of the Methylamino Group: Methylamine is introduced to the thiane ring under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives .
Aplicaciones Científicas De Investigación
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
- Methylamine hydrochloride
Uniqueness
3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride is unique due to its thiane ring structure, which imparts distinct chemical properties compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .
Propiedades
Fórmula molecular |
C7H16ClNO2S |
|---|---|
Peso molecular |
213.73 g/mol |
Nombre IUPAC |
1-(1,1-dioxothian-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-8-5-7-3-2-4-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H |
Clave InChI |
AWWVMUQPENGYOP-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCCS(=O)(=O)C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)
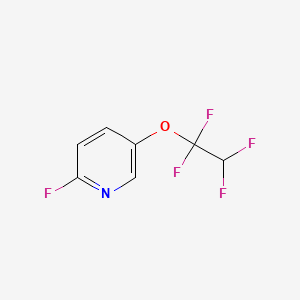
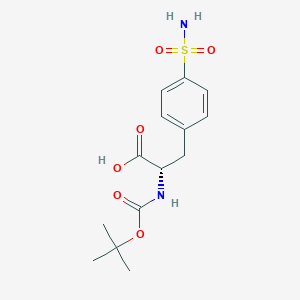
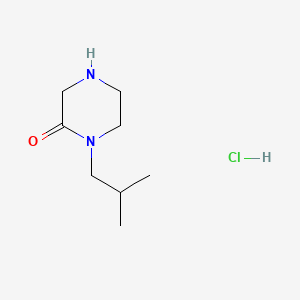
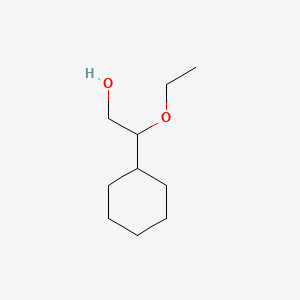

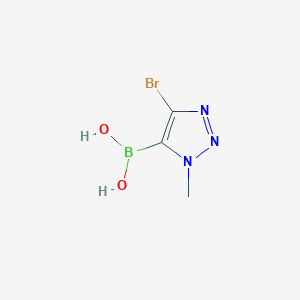
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)

![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
